S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate
Description
S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate is a sulfur-containing heterocyclic compound featuring a 1-methyltetrazole moiety linked to a 2,4,6-trimethylbenzenesulfonothioate group. The tetrazole ring (C$1$N$4$) is a nitrogen-rich aromatic system known for its metabolic stability and isosteric resemblance to carboxylic acids, making it valuable in medicinal chemistry .
Properties
CAS No. |
52065-86-8 |
|---|---|
Molecular Formula |
C11H14N4O2S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-methyl-5-(2,4,6-trimethylphenyl)sulfonylsulfanyltetrazole |
InChI |
InChI=1S/C11H14N4O2S2/c1-7-5-8(2)10(9(3)6-7)19(16,17)18-11-12-13-14-15(11)4/h5-6H,1-4H3 |
InChI Key |
YNZVHRCPNYQLEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)SC2=NN=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-methyl-1H-tetrazole-5-thiol. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonothioate linkage. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can react with the tetrazole ring under mild conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfonothioate group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs can be categorized into two groups: tetrazole derivatives and sulfonothioate/sulfonate compounds. Key comparisons are summarized below:
Tetrazole Derivatives
Mono-substituted Tetrazoles (e.g., S1–S4 from ): S1 (ethyl 4-(1H-tetrazol-1-yl) benzoate) lacks the methyl group at the tetrazole N1 position, reducing steric hindrance compared to the target compound. Antioxidant activity: S1–S4 exhibit moderate radical scavenging, with IC$_{50}$ values ranging from 50–120 μM in DPPH assays .
1,5-Disubstituted Tetrazoles (e.g., S5–S10 from ): S5 (aryl-substituted tetrazole) and S6 (ethyl acetate derivative) lack the sulfonothioate group but share the tetrazole core. Antioxidant activity: S10 (a disubstituted tetrazole-acetohydrazide hybrid) showed the highest radical scavenging activity (IC$_{50}$ = 28 μM), attributed to electron-donating substituents and enhanced resonance stabilization . The target compound’s sulfonothioate group may introduce thiophilic interactions, differentiating its reactivity from purely nitrogen-focused analogs.
Sulfonothioate/Sulfonate Compounds
2,4,6-Trimethylbenzenesulfonates: Sulfonate analogs (e.g., tosylates) are well-documented as leaving groups in organic synthesis. No direct biological data are available for sulfonothioates in the evidence, but sulfur’s role in glutathione-mediated antioxidant pathways suggests possible synergistic effects with the tetrazole moiety.
Thiazolylmethyl Sulfonothioates (from –4): Compounds like thiazol-5-ylmethyl carbamates (e.g., ) feature sulfur-containing heterocycles but lack the tetrazole ring. Their pharmacological profiles emphasize protease inhibition or antimicrobial activity, diverging from the antioxidant focus of tetrazoles .
Comparative Data Table
Key Findings
- Structural Advantages: The target compound’s methyltetrazole group may confer greater metabolic stability than unmethylated analogs (e.g., S1), while the sulfonothioate group could enhance redox activity compared to sulfonates.
- Antioxidant Potential: While direct data are absent, the high activity of S10 suggests that combining electron-rich substituents (e.g., methyl groups) with sulfur-based moieties could amplify radical scavenging.
- Limitations: The absence of solubility or stability data for sulfonothioates in the evidence precludes a full pharmacokinetic comparison.
Notes
Biological Activity
S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a sulfonothioate group attached to a trimethylbenzene moiety and a tetraazolyl substituent. The structural characteristics contribute to its interaction with biological systems.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate physiological responses.
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity
Cytotoxicity assays conducted on human cell lines indicate that this compound has selective toxicity towards cancer cells while sparing normal cells. The IC50 values obtained from these assays are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| Normal Human Fibroblasts | >100 |
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. The results highlighted its potential as an alternative treatment option for infections caused by resistant bacteria .
Study 2: Cancer Cell Line Testing
In a study published in Cancer Research, researchers investigated the cytotoxic effects of the compound on various cancer cell lines. They found that the compound induced apoptosis in HeLa cells through the activation of intrinsic apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
